molecular formula C19H17NS B14632441 Benzenamine, N-phenyl-N-[(phenylthio)methyl]- CAS No. 57589-23-8

Benzenamine, N-phenyl-N-[(phenylthio)methyl]-

Cat. No.: B14632441
CAS No.: 57589-23-8
M. Wt: 291.4 g/mol
InChI Key: MNBPWJFWWHKKTO-UHFFFAOYSA-N
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Description

Benzenamine, N-phenyl-N-[(phenylthio)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group substituted with a phenyl and a phenylthio methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-phenyl-N-[(phenylthio)methyl]- typically involves the reaction of benzenamine with phenylthio methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-phenyl-N-[(phenylthio)methyl]- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-phenyl-N-[(phenylthio)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aromatic compounds.

Scientific Research Applications

Benzenamine, N-phenyl-N-[(phenylthio)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-phenyl-N-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aromatic amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-methyl-N-phenyl-
  • Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
  • Benzenamine, N-ethyl-N-methyl-

Uniqueness

Benzenamine, N-phenyl-N-[(phenylthio)methyl]- is unique due to the presence of the phenylthio methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

57589-23-8

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

N-phenyl-N-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C19H17NS/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

MNBPWJFWWHKKTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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